molecular formula C18H23N5O2 B14638397 Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- CAS No. 55635-70-6

Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-

Cat. No.: B14638397
CAS No.: 55635-70-6
M. Wt: 341.4 g/mol
InChI Key: HVYNUXBKWKUETH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine (a related compound) was performed by Pictet and Finkelstein, starting from vanillin . The synthetic route involves multiple steps:

  • Vanillin to 3,4-Dimethoxybenzaldehyde (veratraldehyde)
  • 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid
  • 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide
  • 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine

A shorter synthesis was later provided by Shulgin and Shulgin .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are typically synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- undergoes various chemical reactions, including:

  • Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution : This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, chromium trioxide
  • Reduction : Lithium aluminum hydride, sodium borohydride
  • Substitution : Catalysts such as palladium on carbon, specific solvents like dimethylformamide

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- has several scientific research applications:

  • Chemistry : Used as a precursor in the synthesis of various organic compounds.
  • Biology : Studied for its potential effects on neurotransmitter systems.
  • Medicine : Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
  • Industry : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is unique due to its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This makes it a valuable compound for research into neurotransmitter systems and potential therapeutic applications.

Properties

CAS No.

55635-70-6

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine

InChI

InChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22)

InChI Key

HVYNUXBKWKUETH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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